2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
Overview
Description
an impurity of ceftazidime
Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG) forms various advanced glycation end-products like MG-H1 and MG-H3, which are associated with diabetes and neurodegenerative diseases complications. MG is also found in foodstuffs and beverages and is linked to fasting, metabolic disorders, and anticancer activity. MG quantification in biological samples is crucial for understanding its biological roles and impacts (Nemet, Varga-Defterdarović, & Turk, 2006).
Chemistry of 2-Aminothiazol-4-ylacetic Acid Derivatives
The study on 2-aminothiazol-4-ylacetic acid derivatives, which are important in the synthesis of various penicillins, highlights their preparation and utility in pharmaceutical chemistry. This research provides insight into the synthetic pathways and potential applications of such compounds in drug synthesis (Hardy, Harrington, & Stachulski, 1984).
Synthesis and Evaluation of Triazolylindole Derivatives for Antifungal Activity
Research on the synthesis of triazolylindole derivatives, including those related to 2-aminothiazol-4-yl compounds, showcases their potential in antifungal applications. This highlights the compound's relevance in developing new antifungal agents and studying their efficacy (Singh & Vedi, 2014).
Enantioselective Synthesis of β-Alanine Derivatives
The enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, is crucial in medicinal chemistry. This research is important for developing chiral compounds with potential therapeutic applications (Arvanitis et al., 1998).
Thiazoles: Preparation of Alkyl-2-Nitraminothiazoles
The synthesis of alkyl-2-nitraminothiazoles and their derivatives is significant in the development of new compounds with potential applications in various chemical and pharmaceutical processes (Kasman & Taurins, 1956).
properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVANDLQOZMMJ-CHHVJCJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173047 | |
Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
CAS RN |
194241-83-3 | |
Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194241833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((((1Z)-1-(2-AMINOTHIAZOL-4-YL)-2-((OXOETHYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF63LFC0D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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